Methyl 4-(4-methoxyphenyl)butanoate is an organic compound with the molecular formula and a CAS number of 20637-08-5. This compound is also known as benzenebutanoic acid, 4-methoxy-, methyl ester. It features a methoxy group attached to a phenyl ring, which is further connected to a butanoate ester group. The compound is characterized by its unique chemical properties and is utilized in various chemical and industrial applications, particularly in the fields of organic synthesis and medicinal chemistry .
Methyl 4-(4-methoxyphenyl)butanoate can be sourced from chemical suppliers and manufacturers specializing in organic compounds. It falls under the category of esters, specifically aromatic esters due to the presence of a phenyl ring. Its classification includes:
Methyl 4-(4-methoxyphenyl)butanoate can be synthesized through several methods, with one common approach being the esterification of 4-(4-methoxyphenyl)butanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
In industrial settings, continuous flow reactors are often employed to optimize reaction conditions and maximize yield. High-purity starting materials are essential for ensuring that the final product meets quality standards for various applications.
The molecular structure of methyl 4-(4-methoxyphenyl)butanoate can be represented as follows:
The structure consists of a butanoate group linked to a phenyl ring that has a methoxy substituent, which influences its reactivity and interaction with biological systems.
Methyl 4-(4-methoxyphenyl)butanoate participates in various chemical reactions:
The mechanism of action for methyl 4-(4-methoxyphenyl)butanoate involves its interaction with biological targets such as enzymes or receptors. The methoxy group and ester functionality significantly influence its reactivity:
Methyl 4-(4-methoxyphenyl)butanoate has several scientific uses:
The assembly of the butanoate backbone in Methyl 4-(4-methoxyphenyl)butanoate (CAS 20637-08-5) predominantly employs esterification and alkylation reactions. A key method involves the nucleophilic substitution of methyl acetoacetate with 4-methoxybenzyl chloride under basic conditions, followed by decarboxylation. This two-step sequence achieves moderate yields (68–72%) but requires precise control of reaction time and temperature to minimize hydrolysis byproducts [4]. Alternative pathways include the Claisen condensation of methyl acetate with 4-(4-methoxyphenyl)butanoic acid, though this route faces challenges in regioselectivity and yields below 60% due to competitive diketone formation [3].
A superior approach utilizes methyl 4-chloro-3-oxobutanoate as an intermediate, reacting with 4-methoxyphenylmagnesium bromide in tetrahydrofuran (THF). This method achieves higher atom economy (85%) and reduces side products through low-temperature (−10°C) controlled addition, as demonstrated in large-scale syntheses for pharmaceutical intermediates [3] [4].
Table 1: Esterification Routes for Butanoate Backbone Synthesis
Method | Key Intermediate | Yield (%) | Reaction Conditions |
---|---|---|---|
Alkylation/Decarboxylation | Methyl acetoacetate | 68–72 | NaH/THF, 0°C; HCl-mediated decarboxylation |
Claisen Condensation | Methyl acetate | <60 | NaOMe/MeOH, reflux |
Grignard Addition | Methyl 4-chloro-3-oxobutanoate | 85 | THF, −10°C; argon atmosphere |
Functionalization of the methoxy-aryl group relies heavily on catalytic systems to enhance electrophilic substitution efficiency. Sodium hydride (NaH) in THF facilitates the deprotonation of methyl acetoacetate, generating a carbanion that attacks 4-methoxybenzyl chloride. This method, however, necessitates strict moisture exclusion due to NaH’s reactivity with water, which can diminish yields by 15–20% [4]. For greener alternatives, potassium methoxide (KOMe) serves as a milder base, enabling comparable yields (80%) at ambient temperature while reducing side reactions [4].
Solvent selection critically influences catalytic performance. Polar aprotic solvents like THF optimize anion stabilization and substrate solubility, whereas ethanol or toluene leads to prolonged reaction times or reduced selectivity. Catalyst loading also requires optimization: exceeding 1.2 equivalents of NaH promotes O-alkylation over C-alkylation, degrading para-substitution selectivity by 30% [3] [4].
Table 2: Catalyst Performance in Methoxy-Aryl Functionalization
Catalyst | Solvent | Temperature (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
NaH | THF | 0 | 72 | Moderate (hydrolysis) |
KOMe | THF | 25 | 80 | Low (<5%) |
NaOMe | Ethanol | 40 | 65 | High (diketones) |
Industrial-scale synthesis of Methyl 4-(4-methoxyphenyl)butanoate integrates green chemistry principles to minimize waste and energy consumption. The patent CN105418420A exemplifies this by employing one-pot sequential reactions that eliminate intermediate purification. The process combines alkylation, hydrolysis, and decarboxylation in a single reactor, reducing solvent usage by 40% and cutting processing time by half [4]. Key innovations include:
These approaches align with the 12 Principles of Green Chemistry, particularly atom economy (85%) and waste reduction (E-factor: 1.8), positioning the compound as a sustainable intermediate for GABA uptake inhibitors [3].
Table 3: Environmental Metrics in Large-Scale Synthesis
Parameter | Traditional Process | Green Process | Improvement |
---|---|---|---|
Solvent Consumption | 10 L/kg | 6 L/kg | 40% reduction |
Energy Usage | 150 kWh/kg | 98 kWh/kg | 35% reduction |
E-Factor (waste/product) | 3.2 | 1.8 | 44% reduction |
The para-substituted isomer (Methyl 4-(4-methoxyphenyl)butanoate) exhibits distinct synthetic advantages over its ortho counterpart due to steric and electronic effects. Para-substitution enables linear alkylation with minimal steric hindrance, achieving 85% yields in Grignard reactions. In contrast, ortho-substitution directs 20–30% yield losses due to:
Purity profiles further highlight differences. The para isomer crystallizes readily from ethyl acetate, affording >99% purity (HPLC), whereas ortho analogues require chromatography for purification, increasing production costs by 50%. These factors solidify the para isomer as the preferred route for GABA inhibitor synthesis, as reflected in its dominance among commercial suppliers [2] .
Table 4: Isomeric Comparison in Synthesis and Purification
Parameter | Para Isomer | Ortho Isomer |
---|---|---|
Reaction Yield | 80–85% | 50–60% |
Crystallization Solvent | Ethyl acetate | Not feasible |
Purity (HPLC) | >99% | 90–95% (after chromatography) |
Industrial Preference | High (cost-effective) | Low |
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